beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL-
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Overview
Description
Beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL-: is a synthetic compound with the molecular formula C18H29NO2·HCl and a molecular weight of 327.94 g/mol . This compound is a derivative of beta-alanine, a naturally occurring beta amino acid, and is characterized by the presence of a phenyl group and a nonyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with nonyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis: Beta-alanine and nonyl alcohol.
Reduction: Beta-alanine, 3-phenyl-, nonyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: This compound is studied for its potential role in modulating neurotransmitter activity due to its structural similarity to beta-alanine, which is known to influence neurotransmission .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- is not fully understood. it is believed to interact with neurotransmitter systems in the brain, similar to beta-alanine. Beta-alanine is known to act as a false transmitter, replacing gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction may influence various molecular targets and pathways involved in neurotransmission and neuromodulation .
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with similar structural features but lacking the ester and phenyl groups.
Beta-Alanine Ethyl Ester: An ethyl ester derivative of beta-alanine, used in similar applications but with different physicochemical properties.
Beta-Alanine Methyl Ester: A methyl ester derivative with applications in organic synthesis and research.
Uniqueness: Beta-Alanine, 3-phenyl-, nonyl ester, hydrochloride, DL- is unique due to the presence of both a phenyl group and a nonyl ester moiety, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and industrial applications, particularly in the synthesis of complex molecules and the study of neurotransmitter systems .
Properties
CAS No. |
87252-93-5 |
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Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
nonyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-2-3-4-5-6-7-11-14-21-18(20)15-17(19)16-12-9-8-10-13-16;/h8-10,12-13,17H,2-7,11,14-15,19H2,1H3;1H |
InChI Key |
LCRRFPRANVOBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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